molecular formula C8H6ClN3O2 B13771773 7-Chloro-2-methyl-5-nitro-2H-indazole

7-Chloro-2-methyl-5-nitro-2H-indazole

Katalognummer: B13771773
Molekulargewicht: 211.60 g/mol
InChI-Schlüssel: MNMHDAYUOXAQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-methyl-5-nitro-2H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-5-nitro-2H-indazole can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of pyridine phenylboronic acid with appropriate starting materials . Another method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

    2H-Indazole: A basic structure without the chloro, methyl, and nitro substitutions.

    1H-Indazole: Another tautomeric form of indazole with different biological activities.

    5-Nitroindazole: Similar structure but lacks the chloro and methyl groups.

Uniqueness: 7-Chloro-2-methyl-5-nitro-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6ClN3O2

Molekulargewicht

211.60 g/mol

IUPAC-Name

7-chloro-2-methyl-5-nitroindazole

InChI

InChI=1S/C8H6ClN3O2/c1-11-4-5-2-6(12(13)14)3-7(9)8(5)10-11/h2-4H,1H3

InChI-Schlüssel

MNMHDAYUOXAQMK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=C(C=C(C2=N1)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.